3-Formyl rifamycin synthesis from rifamycin SV
3-Formyl rifamycin synthesis from rifamycin SV
An In-depth Technical Guide to the Synthesis of 3-Formyl Rifamycin from Rifamycin SV
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 3-formyl rifamycin SV, a crucial intermediate in the production of various rifamycin-based antibiotics, including rifampicin. The document outlines the primary synthesis pathways, presents detailed experimental protocols derived from key patents and chemical literature, and offers quantitative data to inform research and development efforts.
Introduction
3-Formyl rifamycin SV is a derivative of rifamycin SV, characterized by the presence of a formyl group (-CHO) at the 3-position of the naphthoquinone ring. This functional group is highly reactive and serves as a key handle for the synthesis of a wide array of rifamycin analogs with diverse pharmacological properties. The synthesis of 3-formyl rifamycin SV is a critical step in the manufacturing of semisynthetic rifamycin antibiotics. This guide details the prevalent methods for its preparation, primarily focusing on pathways originating from rifamycin SV and its close derivatives.
Synthesis Pathways
The synthesis of 3-formyl rifamycin SV from rifamycin SV is not typically a direct, one-step oxidation. The literature and patent landscape reveal two primary multi-step strategies, as well as a high-yield method starting from the closely related compound, rifampicin.
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Route 1: Via Mannich Base of Rifamycin SV: This classic approach involves the introduction of an aminomethyl group at the 3-position to form a Mannich base, which is subsequently oxidized to yield the 3-formyl derivative.
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Route 2: Via 3-Aminomethyl Rifamycin S: This pathway begins with the oxidation of rifamycin SV to rifamycin S. Rifamycin S then undergoes a Mannich reaction to form a 3-aminomethyl derivative, which is then converted to 3-formyl rifamycin SV through acid-catalyzed hydrolysis.
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Route 3: Hydrolysis of Rifampicin: A straightforward and high-yield method involves the acidic hydrolysis of rifampicin, which already possesses the necessary carbon framework, to cleave the imine bond and reveal the 3-formyl group.
The following sections provide detailed experimental protocols and quantitative data for these synthetic routes.
Quantitative Data Summary
The following table summarizes the quantitative data extracted from the cited experimental protocols.
| Parameter | Route 2 (from 3-piperidinomethyl-rifamycin-SV) | Route 3 (from Rifampicin) |
| Starting Material | 3-piperidinomethyl-rifamycin-SV | Rifampicin |
| Key Reagents | Potassium ferricyanide, Toluene, Carbon tetrachloride, Glacial acetic acid, Water | Hydrochloric acid, Water, Ethyl acetate, Sodium bicarbonate |
| Reaction Time | Not specified for oxidation, hydrolysis time also not specified | 8 hours |
| Reaction Temperature | Oxidation at 22°C, Hydrolysis temperature not specified | 55°C |
| Yield (%) | 51% (of 72% purity) | 95.0% |
| Reference | US Patent 3,644,337[1] | ChemicalBook CN111018887[2] |
Experimental Protocols
Protocol 1: Synthesis via Oxidation of a Mannich Base (General Method)
This protocol is based on the general method described in US Patent 3,342,810 for the oxidation of a Mannich base of rifamycin SV.[3]
Materials:
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A 3-aminomethyl-rifamycin SV derivative (e.g., 3-diethylaminomethyl-rifamycin SV)
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Weak oxidizing agent (e.g., alkyl nitrites like isoamyl nitrite, lead tetraacetate, persulfates, or chloranil)
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Solvent (e.g., carbon tetrachloride, acetic acid)
Procedure:
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Dissolve the selected Mannich base of rifamycin SV in a suitable solvent or a mixture of solvents.
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Add the weak oxidizing agent to the solution. The reaction may be carried out at room temperature (around 22°C).
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Monitor the reaction progress by a suitable method (e.g., thin-layer chromatography).
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Upon completion, the reaction mixture is worked up to isolate the 3-formyl-rifamycin SV. This may involve extraction, washing, and crystallization.
Note: The patent provides a specific example using 3-diethylaminomethyl-rifamycin SV with isoamyl nitrite in a mixture of carbon tetrachloride and acetic acid, with the reaction proceeding for over 24 hours at 22°C.
Protocol 2: Synthesis from a 3-Aminomethyl-Rifamycin S Intermediate
This protocol is adapted from Example 2 of US Patent 3,644,337.[1]
Materials:
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3-piperidinomethyl-rifamycin-SV (1 g)
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Potassium ferricyanide (10% aqueous solution, 50 ml)
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Chloroform (50 ml)
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Molar aqueous potassium secondary phosphate buffer
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Sodium sulfate
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Toluene
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Carbon tetrachloride
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Glacial acetic acid
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Water
Procedure:
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Oxidation: Dissolve 1 g of 3-piperidinomethyl-rifamycin-SV in 50 ml of chloroform. This solution, along with 50 ml of a 10% potassium ferricyanide solution, is poured into a molar aqueous potassium secondary phosphate buffer.
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Stir the mixture vigorously for 15 minutes at 22°C.
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Separate the two phases and extract the aqueous phase twice with 25 ml of chloroform each time.
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Combine the chloroform extracts and dry over sodium sulfate. This solution contains 3-piperidinomethyl-rifamycin-S.
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Hydrolysis and Work-up: The dried chloroform extract is then subjected to hydrolysis. The patent describes co-processing with a mixture of toluene, carbon tetrachloride, glacial acetic acid, and water.
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The final work-up yields 398 mg of 3-formyl-rifamycin-SV of about 72% purity, corresponding to a yield of 51% of theory.
Protocol 3: High-Yield Synthesis by Hydrolysis of Rifampicin
This protocol is based on a method described in a Chinese patent (CN111018887) and cited on ChemicalBook.[2]
Materials:
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Rifampicin (100 g)
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Water (1200 mL)
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Hydrochloric acid (35%-37%, 50 mL)
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Ethyl acetate (1000 mL)
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Saturated aqueous sodium bicarbonate solution
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Anhydrous sodium sulfate
Procedure:
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Add 100 g of rifampicin to 1200 mL of water in a suitable reaction vessel.
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Add 50 mL of hydrochloric acid (35%-37%).
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Heat the mixture to 55°C and maintain for 8 hours with stirring.
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Cool the reaction mixture to 10°C.
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Extract the mixture with 1000 mL of ethyl acetate.
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Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer again and dry it over anhydrous sodium sulfate.
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Concentrate the organic layer under reduced pressure to obtain 83.78 g of 3-formylrifamycin SV. The reported yield is 95.0%.[2]
Visualizations
Signaling Pathways and Experimental Workflows
